1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1353977-36-2
VCID: VC8069340
InChI: InChI=1S/C12H19N3O2S/c1-3-17-11-8-10(13-12(14-11)18-2)15-6-4-9(16)5-7-15/h8-9,16H,3-7H2,1-2H3
SMILES: CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

CAS No.: 1353977-36-2

Cat. No.: VC8069340

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.37

* For research use only. Not for human or veterinary use.

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol - 1353977-36-2

Specification

CAS No. 1353977-36-2
Molecular Formula C12H19N3O2S
Molecular Weight 269.37
IUPAC Name 1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol
Standard InChI InChI=1S/C12H19N3O2S/c1-3-17-11-8-10(13-12(14-11)18-2)15-6-4-9(16)5-7-15/h8-9,16H,3-7H2,1-2H3
Standard InChI Key PXAKUYZIBYPITD-UHFFFAOYSA-N
SMILES CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC
Canonical SMILES CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₉N₃O₂S and a molar mass of 269.36 g/mol . Its structure consists of a pyrimidine ring substituted at position 6 with an ethoxy group (–OCH₂CH₃), at position 2 with a methylthio group (–SCH₃), and at position 4 with a piperidin-4-ol moiety (Figure 1).

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number1353977-36-2
Molecular FormulaC₁₂H₁₉N₃O₂S
Molar Mass269.36 g/mol
Storage ConditionsRoom temperature, sealed
SolubilitySoluble in DMSO, methanol

Structural Analogs and Derivatives

Several derivatives of this compound have been synthesized, including:

  • 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride (CAS: 1353955-90-4), a primary amine derivative with enhanced bioavailability .

  • 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1353985-26-8), a carboxylated analog investigated for drug conjugation .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. A representative pathway involves:

  • Pyrimidine Core Formation: Condensation of thiourea with ethyl acetoacetate to form 2-methylthio-4-hydroxypyrimidine .

  • Ethoxy Substitution: Reaction with iodoethane under basic conditions to introduce the ethoxy group at position 6 .

  • Piperidin-4-ol Coupling: Mitsunobu or Ullmann coupling to attach the piperidin-4-ol moiety at position 4 .

Critical Reaction Parameters:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Palladium catalysts for coupling reactions .

  • Yield: Reported yields range from 45% to 68% .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, –CH₂CH₃), 2.50 (s, 3H, –SCH₃), 3.85 (m, 4H, piperidine) .

    • MS (ESI+): m/z 270.1 [M+H]⁺ .

DerivativeTarget KinaseIC₅₀ (μM)Source
Piperidin-4-amine analogPDGFR0.45
Carboxylic acid analogFGFR1.12

Anticancer Applications

  • In Vitro Cytotoxicity: EC₅₀ of 2.8 μM against melanoma (A375) and breast cancer (MCF-7) cells .

  • Mechanism: Disruption of ATP-binding pockets in kinases, inhibiting phosphorylation cascades .

ParameterValueSource
LD₅₀ (oral, rat)320 mg/kg
StorageSealed, dry, inert atmosphere

Applications and Future Directions

Drug Development

  • Lead Compound: Serves as a scaffold for antitumor agents targeting kinase pathways .

  • Combination Therapies: Synergistic effects observed with cisplatin and doxorubicin .

Industrial Use

  • Intermediate: Used in synthesizing agrochemicals and dyes due to its sulfur-containing structure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator